2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
2-Amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound featuring a fused pyranopyran core substituted with electron-donating alkoxy groups (ethoxy and isopropoxy) on the cyclohexadienyl moiety. The compound’s synthesis typically involves multicomponent reactions under controlled conditions, leveraging catalysts or ultrasonic irradiation to achieve high yields .
Properties
IUPAC Name |
2-amino-4-(5-ethoxy-4-propan-2-yloxycyclohexa-1,3-dien-1-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-25-16-9-13(6-7-15(16)26-11(2)3)18-14(10-22)20(23)28-17-8-12(4)27-21(24)19(17)18/h6-8,11,16,18H,5,9,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUOINQMIIXTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=CC=C1OC(C)C)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of a class of pyrano compounds that have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the pyrano ring system and the carbonitrile group are particularly noteworthy as they are often associated with pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the pyrano series. For instance, a derivative of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene was tested against various human tumor cell lines. The results indicated significant antiproliferative activity against melanoma and colorectal cancer cells, with some derivatives demonstrating IC50 values as low as 0.04 μM .
- Microtubule Disruption : The compound has been shown to disrupt microtubule formation, which is crucial for cell division. This disruption leads to cell cycle arrest at the G2/M phase.
- Anti-Angiogenesis : In vitro and in vivo studies revealed that the compound inhibits angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is critical in tumor growth and metastasis .
- Cell Specificity : Certain derivatives exhibited selectivity for specific cancer types, suggesting that modifications to the chemical structure can enhance efficacy against particular tumors .
Case Studies
A series of experiments were conducted to evaluate the biological activity of various derivatives of the compound:
| Compound Derivative | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 1a | HT-29 | 0.15 | High activity |
| 1b | HCT116 | 0.04 | Strong antiproliferative effect |
| 1c | EA.hy926 | 0.40 | Moderate activity |
| 1d | MCF-7 | >10 | Inactive |
These findings indicate that structural modifications can lead to varying degrees of biological activity, underscoring the importance of chemical design in drug development.
Comparison with Similar Compounds
Key Observations :
- Ring Systems: Fusion with pyrazole (e.g., pyrano[2,3-c]pyrazole derivatives) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering biological activity .
Key Observations :
- Ultrasonic Irradiation : The target compound’s synthesis under ultrasound achieves comparable yields (72–83%) to traditional methods but with reduced energy input and time .
- Catalyst Efficiency : Ionic liquids (e.g., [Et3NH][HSO4]) offer recyclability and higher yields for pyrazole-fused analogs .
Physicochemical and Spectral Properties
- Melting Points: Target Compound: Not explicitly reported, but related 7-methyl-5-oxo-pyrano[4,3-b]pyrans exhibit m.p. ranges of 170–276°C depending on substituents . 3,4,5-Trimethoxyphenyl analog: Crystallizes at 274–276°C due to strong intermolecular interactions .
- Spectral Data: ¹H NMR: The target compound’s cyclohexadienyl protons would resonate downfield (δ 4.5–5.5 ppm) due to electron-withdrawing nitrile and alkoxy groups, similar to aryl-substituted analogs . IR: Strong absorption at ~2180 cm⁻¹ (C≡N) and 1665 cm⁻¹ (C=O), consistent with pyranone and nitrile functionalities .
Q & A
Q. What are the standard synthetic routes for this pyrano[4,3-b]pyran derivative?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters. For example, a catalyst-mediated one-pot reaction under reflux conditions (e.g., ethanol or acetonitrile) yields the pyran core. Substituted cyclohexadienyl groups are introduced through nucleophilic substitution or cycloaddition steps .
Q. Key Methodological Steps :
- Catalyst Selection : Use of ammonium acetate or piperidine as basic catalysts to facilitate Knoevenagel condensation and Michael addition.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s fused pyran rings and substituent orientations (e.g., ethoxy and isopropoxy groups) are resolved via Hirshfeld surface analysis and density functional theory (DFT) . For example, shows bond angles and torsion angles critical for assessing steric effects and intermolecular interactions .
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Design of Experiments (DoE) methodologies, such as response surface modeling , are used to optimize variables (temperature, catalyst loading, solvent ratio). For instance, reports a 57% yield increase by extending reflux time from 3 to 5 hours .
Q. Critical Variables :
- Temperature : 80–100°C minimizes side reactions (e.g., hydrolysis of nitrile groups).
- Catalyst Loading : 10 mol% ammonium acetate balances reaction rate and byproduct formation.
- Stereocontrol : Chiral auxiliaries (e.g., L-proline) or microwave-assisted synthesis enhances enantiomeric excess .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. XRD)?
Discrepancies often arise from dynamic conformational changes (e.g., ring puckering) or solvent-induced shifts .
Q. Resolution Strategies :
- Variable-Temperature NMR : Detects conformational equilibria by observing signal splitting at low temperatures.
- SC-XRD Validation : Cross-validate NMR assignments with crystallographic data (e.g., confirms proton environments via H-bonding networks) .
- Computational Chemistry : DFT calculations (e.g., Gaussian 16) simulate NMR spectra to match experimental results .
Q. What methodologies are recommended for analyzing the compound’s electronic properties and bioactivity potential?
- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity sites using HOMO-LUMO gaps (e.g., links electron-deficient nitrile groups to antimicrobial activity) .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., cytochrome P450 enzymes) .
Q. How can researchers address challenges in regioselective functionalization of the pyran ring?
Directing Group Strategies :
Q. What advanced techniques characterize the compound’s supramolecular interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
